
1-((3-Chloropyridin-2-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 3-fluoropyridin-2-ylmethyl group
Métodos De Preparación
The synthesis of 1-[(3-fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 3-fluoropyridine with piperazine. One common method involves the use of a nucleophilic substitution reaction where the fluorine atom on the pyridine ring is replaced by the piperazine moiety. This reaction can be carried out under mild conditions using solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .
Análisis De Reacciones Químicas
1-[(3-fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-[(3-fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The piperazine moiety can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1-[(3-fluoropyridin-2-yl)methyl]piperazine can be compared with other fluorinated pyridine derivatives and piperazine compounds. Similar compounds include:
2-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-fluoropyridine: A simpler analog with only a fluorine substituent.
N-methylpiperazine: A piperazine derivative with a methyl group instead of a fluoropyridinyl group.
The uniqueness of 1-[(3-fluoropyridin-2-yl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H14FN3 |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
1-[(3-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
Clave InChI |
UPCARHFBASZREQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



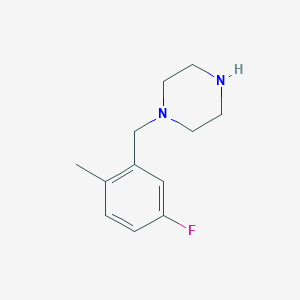
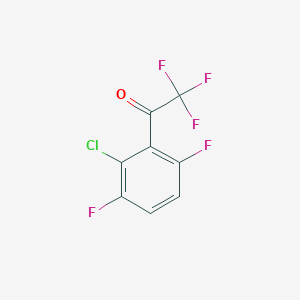
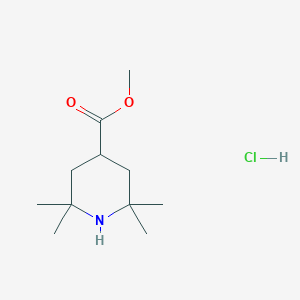

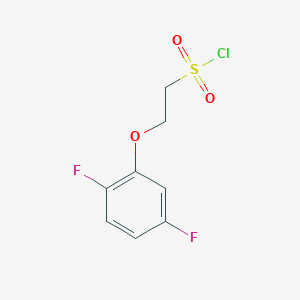
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)


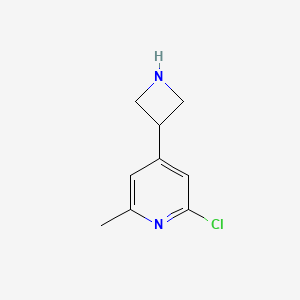

![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)
